methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate
Overview
Description
Methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate is a complex organic compound that features a benzene ring core with various substituents including an iodine atom, a methoxy group, a methyl group, and a triazine ring. This compound is likely to be of interest due to its potential applications in the synthesis of other chemical compounds or as a functional group in medicinal chemistry.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in the literature. For instance, a method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, which are structurally related to the compound , has been established. This involves the treatment of methyl 2-nitro-3-phenylpropionate with trifluoromethanesulfonic acid, yielding good results for compounds with electron-withdrawing substituents on the benzene ring . Although the exact synthesis of methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate is not
Scientific Research Applications
Photodegradation of Tribenuron-Methyl
Research has explored the photodegradation of tribenuron-methyl on various surfaces, revealing a number of photoproducts. This degradation was greater on glass surfaces compared to soil, indicating the influence of the substrate on the rate of photodegradation. The identified photoproducts include 4-methoxy-6-methyl-2-aminomethyl-1,3,5-triazine and methyl-2-(aminosulfonyl) benzoate among others, with degradation following first-order kinetics (Bhattacharjeel & Dureja, 2002).
Kinetics and Hydrolysis Mechanism
The hydrolysis of related sulfonylurea compounds in acidic media has been studied, highlighting the formation of various degradation products. This research provides insight into the stability of the ester function in the methoxycarbonyl group and the chemical pathways that lead to the breakdown of sulfonylurea herbicides (Hemmamda, Calmon, & Calmon, 1994).
Metabolism in Agricultural Crops
Studies on the metabolism of metsulfuron methyl in wheat and barley have shown the formation of specific metabolites, demonstrating the biological transformation of sulfonylurea herbicides in crops. This research aids in understanding how such compounds are processed in agricultural environments (Anderson, Priester, & Shalaby, 1989).
Environmental Impact
The effects of metsulfuron-methyl on soil microbial activity have been examined, indicating that its impact varies with application rate and duration. At higher doses, a temporary increase in microbial activity was observed, suggesting that the herbicide's influence on soil health is dose-dependent and may not be entirely detrimental at lower concentrations (Radivojević et al., 2014).
Persistence and Mobility
Research on the persistence of metsulfuron-methyl in paddy fields under tropical conditions has shown that residues in soil, rice grains, and straw at harvest were below detectable levels, indicating a rapid degradation or dilution effect in such environments (Sondhia, 2009).
properties
IUPAC Name |
methyl 4-iodo-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN5O6S/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2/h4-6H,1-3H3,(H2,16,17,18,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGAYSCWLXQJBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020557 | |
Record name | Iodosulfuron methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate | |
CAS RN |
144550-06-1 | |
Record name | Benzoic acid, 4-iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144550-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazine-2-yl)ureidosulfonyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144550061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodosulfuron methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazine-2-yl)ureidosulfonyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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